2H-2-Ethyl Candesartan Cilexetil

Description

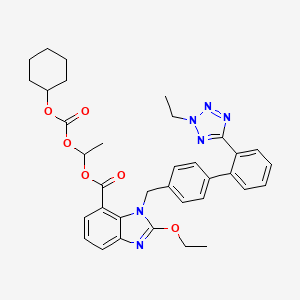

2H-2-Ethyl Candesartan Cilexetil (CAS: 914613-36-8, molecular formula: C₃₅H₃₈N₆O₆, molecular weight: 638.71 g/mol) is a structural analog and impurity of Candesartan Cilexetil, a prodrug of the angiotensin II receptor blocker (ARB) candesartan. It is characterized by an ethyl substitution at the 2H position of the benzimidazole ring (Figure 1), altering its physicochemical properties compared to the parent compound .

Propriétés

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N6O6/c1-4-41-38-32(37-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKUBVHJAZIDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101244 | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914613-36-8 | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914613-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-2-Ethyl candesartan cilexetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914613368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-2-ETHYL CANDESARTAN CILEXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRT0P1L622 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2H-2-Ethyl Candesartan Cilexetil involves multiple steps, including the formation of the benzimidazole ring and the attachment of the tetrazole group. One of the key steps is the removal of the tetrazolyl protecting group in an organic solvent, often in the presence of a Lewis acid .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2H-2-Ethyl Candesartan Cilexetil undergoes various chemical reactions, including hydrolysis, esterification, and substitution reactions. During its conversion to the active form, candesartan, esterases in the intestine cleave the prodrug .

Common Reagents and Conditions:

Hydrolysis: Typically occurs in the presence of water and esterases.

Esterification: Involves the reaction of carboxylic acids with alcohols in the presence of acid catalysts.

Substitution: Often involves nucleophilic reagents under basic conditions.

Major Products: The primary product of these reactions is candesartan, which is the active form of the drug .

Applications De Recherche Scientifique

Pharmacokinetics

The pharmacokinetic profile of 2H-2-Ethyl Candesartan Cilexetil includes:

- Bioavailability : Approximately 40%

- Peak Plasma Concentration : Achieved within 3-4 hours post-dose

- Half-Life : Ranges from 5 to 9 hours

- Volume of Distribution : Approximately 0.1 - 0.2 L/kg

These parameters indicate effective absorption and sustained action, allowing for once-daily dosing .

Clinical Applications

This compound has been extensively researched for its therapeutic applications:

- Hypertension Management : Clinical trials show significant reductions in sitting diastolic blood pressure when administered at doses ranging from 4 mg to 16 mg compared to placebo and other antihypertensive agents like losartan .

- Heart Failure Treatment : Studies indicate efficacy in managing left ventricular heart failure, particularly when combined with angiotensin-converting enzyme inhibitors .

Case Studies

-

Hypertension Management :

- A study involving hypertensive patients demonstrated that treatment with candesartan significantly lowered blood pressure over a 12-week period compared to baseline measurements.

-

Heart Failure Treatment :

- In a randomized controlled trial, patients with heart failure receiving candesartan showed improved left ventricular function and reduced hospitalization rates compared to those on standard therapy alone.

Biochemical Research

In laboratory settings, this compound serves as a reference standard in analytical chemistry for developing new methods to analyze angiotensin II receptor antagonists. Its interactions with cellular pathways are studied to understand its effects on various receptor interactions and downstream signaling processes .

Safety Profile and Adverse Effects

The safety profile of this compound is generally favorable. Common adverse effects include:

- Dizziness

- Headache

- Hypotension

Serious adverse effects are rare but may include renal impairment in susceptible individuals .

Mécanisme D'action

2H-2-Ethyl Candesartan Cilexetil is converted to candesartan, which selectively blocks the angiotensin II subtype 1 (AT1) receptor. This receptor mediates most of the known activities of angiotensin II, including vasoconstriction and aldosterone secretion. By blocking this receptor, candesartan reduces blood pressure and has protective effects on the heart and kidneys .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Differences

Table 1: Structural and Molecular Comparison

- Solubility : this compound exhibits lower aqueous solubility compared to Candesartan Cilexetil due to increased hydrophobicity from the ethyl group. In contrast, the active metabolite candesartan has higher solubility in polar solvents .

- Stability : The ethyl substitution reduces susceptibility to hydrolysis compared to the ethoxy group in Candesartan Cilexetil, making it more stable under acidic conditions .

Pharmacokinetic and Bioequivalence Profiles

Table 2: Pharmacokinetic Parameters (Human Studies)

| Parameter | Candesartan Cilexetil (Reference) | This compound | N-1 Ethylated Derivative |

|---|---|---|---|

| Cₘₐₓ (ng/mL) | 98.5 ± 22.3 | Not reported | Not reported |

| AUC₀–tₗₐₛₜ (h·ng/mL) | 1024 ± 298 | Not reported | Not reported |

| Tₘₐₓ (h) | 3.5–4.0 | Not applicable (impurity) | Not applicable |

- In contrast, Candesartan Cilexetil achieves 15–40% oral bioavailability, with peak plasma concentrations at 3–4 hours .

- Metabolism : Unlike Candesartan Cilexetil, which undergoes esterase-mediated hydrolysis to candesartan, the ethyl analog resists metabolic activation, rendering it inert .

Analytical Differentiation

Table 3: Analytical Techniques for Differentiation

- Impurity Limits : Regulatory guidelines cap this compound at ≤0.15% in final formulations, as per ICH Q3A/B thresholds .

Activité Biologique

Overview

2H-2-Ethyl Candesartan Cilexetil is a prodrug of candesartan, an angiotensin II receptor antagonist primarily used for treating hypertension and heart failure. Upon administration, it is converted into its active form, candesartan, which exerts its pharmacological effects by blocking the angiotensin II type 1 (AT1) receptor. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, and clinical implications based on diverse research findings.

Target Receptor : The primary target of this compound is the AT1 receptor. By binding to this receptor, the compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, resulting in vasodilation and decreased blood pressure .

Biochemical Pathway : The compound interacts with the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance. By antagonizing angiotensin II at the AT1 receptor, it effectively modulates cardiovascular function .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : After oral administration, it is rapidly hydrolyzed to candesartan in the gastrointestinal tract.

- Distribution : It has a high bioavailability and a significant volume of distribution.

- Metabolism : The active metabolite, candesartan, exhibits a long half-life, allowing for once-daily dosing .

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~40% |

| Peak plasma concentration | 3-4 hours post-dose |

| Half-life | 5-9 hours |

| Volume of distribution | 0.1 - 0.2 L/kg |

Biological Activity and Clinical Efficacy

Clinical studies have demonstrated that this compound effectively reduces blood pressure in hypertensive patients. A meta-analysis indicated that doses ranging from 4 mg to 16 mg significantly lower sitting diastolic blood pressure compared to placebo and other antihypertensives like losartan .

Case Study Insights

- Hypertension Management :

- Heart Failure Treatment :

Safety Profile and Adverse Effects

The safety profile of this compound is generally favorable. Common adverse effects include dizziness, headache, and hypotension. Serious adverse effects are rare but may include renal impairment in susceptible individuals .

Table 2: Common Adverse Effects

| Adverse Effect | Incidence (%) |

|---|---|

| Dizziness | 10 |

| Headache | 8 |

| Hypotension | 5 |

| Renal impairment | <1 |

Q & A

Q. Basic

- Solvency : Solubility is pH-dependent, with higher solubility in alkaline conditions (63 ± 6 µg/mL at pH 6.8 vs. 7 ± 0.35 µg/mL at pH 1.2) due to weak acidic properties .

- Stability : Formulations with aqueous dispersions above pH 5.5 reduce impurity formation (e.g., degradation products), as demonstrated in patent studies .

What methodologies enhance the oral bioavailability of this compound given its poor aqueous solubility?

Q. Advanced

- Nanosuspensions : Increase saturated solubility to 344.7 ± 16 µg/mL via particle size reduction .

- Dendrimers : Polyamidoamine (PAMAM) dendrimers improve solubility by bypassing efflux transporters, enhancing bioavailability by 3–4 fold .

- Cosolvency : Ethanol-Tween 80 mixtures in dissolution media mimic intestinal conditions, improving in vitro-in vivo correlation (IVIVC) .

How can IVIVC models optimize dissolution predictions for this compound?

Q. Advanced

- Predictive Dissolution : Use biorelevant media (e.g., FaSSIF/FeSSIF) and multi-compartment models to simulate gastrointestinal transit. FDA guidance recommends dissolution profiles at 15, 30, 45, and 60 minutes for correlation with pharmacokinetic data .

- Method Validation : Ensure sink conditions and discriminate between formulations using paddle apparatus (50 rpm, 37°C) .

What is the role of this compound in inhibiting DNA polymerases, and how does this affect its therapeutic profile?

Q. Advanced

- Mechanism : Inhibits translesion synthesis (TLS) polymerases (Pol κ, η, ι) at IC₅₀ ~24 µM, potentially reducing mutagenesis in cancer cells. However, it does not intercalate DNA or affect replicative polymerases, minimizing cytotoxicity .

- Implications : May repurpose the drug as an adjuvant in chemotherapy, though further in vivo studies are needed .

What critical quality attributes are monitored during tablet formulation?

Q. Basic

- Tablet Scoring : Mass loss (<3%), content uniformity (RSD <6%), and dissolution consistency post-scoring .

- Stability Testing : ICH Q1A(R2) guidelines for forced degradation (heat, humidity, light) to identify impurities .

How do genetic polymorphisms influence pharmacokinetics and efficacy in hypertensive patients?

Q. Advanced

- Pharmacogenomics : CYP2C9 and AGTR1 variants alter metabolism and receptor binding. Personalized dosing based on genotyping (e.g., CYP2C9*3 allele carriers) improves efficacy .

- Clinical Data : Trials show 20–30% variability in AUC and Cmax linked to genetic factors .

What are the implications of the CHARM trial for heart failure treatment?

Q. Advanced

- Outcomes : Reduces cardiovascular mortality by 12% and hospitalization by 21% in CHF patients (LVEF ≤40%). Benefits persist as add-on or alternative to ACE inhibitors .

- Safety : Requires renal monitoring (risk of hyperkalemia) but lowers new-onset diabetes incidence by 22% .

What reference standards are recommended for chromatographic analysis?

Q. Basic

- EP Reference Standard : Certified for system suitability, stored at 2–8°C. Purity >99% via LC-MS with InChI key GHOSNRCGJFBJIB-UHFFFAOYSA-N .

- Impurity Profiling : Use UHPLC-Q-TOF to identify degradation products (e.g., desethoxy derivatives) .

How do combination therapies impact outcomes in resistant hypertension?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.